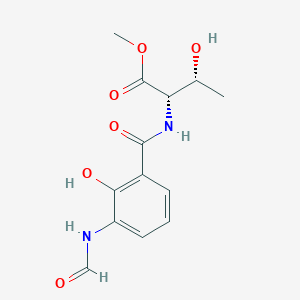

N--Formylantimycic acid methyl ester

カタログ番号 B2743837

CAS番号:

380228-43-3

分子量: 296.279

InChIキー: FKDSAXOHMLWBNA-XCBNKYQSSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Formylantimycic acid methyl ester is an analog of antimycin . It was isolated and purified from the crude extract produced by Streptomyces melanogenes strain YBS22 . This compound has a unique structure due to its D-configuration, which is identical to that of the threonine unit of N-formylantimycic acid methyl ester in antimycin .

Synthesis Analysis

The compound was isolated and purified from the crude extract of the strain YBS22 . The structure of this compound was determined to be N-formylantimycic acid methyl ester, an acyclic derivative of antimycin, on the basis of combined chemical and spectral methods .Molecular Structure Analysis

The structure of N-formylantimycic acid methyl ester is unique due to its D-configuration, which is identical to that of the threonine unit of N-formylantimycic acid methyl ester in antimycin .Chemical Reactions Analysis

The compound N-formylantimycic acid methyl ester, which belongs to an antimycin analog, was isolated and purified from crude extract produced by YBS22 .科学的研究の応用

Discovery and Structural Analysis

- N-Formylantimycic acid methyl ester was isolated from Streptomyces sp. collected from marine sediment. It is an acyclic derivative of antimycin, and its structure was determined through chemical and spectral methods. This discovery adds to the understanding of antimycin structure-activity relationships (Seo et al., 2001).

Chemical Modification and Biopolymer Applications

- The chemical modification of xylan, a process involving various ethers and esters, including compounds like N-Formylantimycic acid methyl ester, shows potential in creating biopolymers with specific properties. These biopolymers can be used in drug delivery applications (Petzold-Welcke et al., 2014).

Catalysis and Methylation Processes

- Innovative methodologies have been developed for methylation of amines using formic acid, which involves N-Formylantimycic acid methyl ester as a source of carbon and hydrogen. This contributes to more efficient and environmentally friendly chemical synthesis processes (Savourey et al., 2014).

Amino Acid Research and Derivatization

- Research on amino acids involving N-Formylantimycic acid methyl ester focuses on creating volatile derivatives for assay development. This is crucial for advancing analytical techniques in biochemistry (Grubb & Callery, 1989).

Lipid Research and Gas Chromatography

- In lipid research, methods for preparing fatty acid methyl esters and dimethylacetals, including N-Formylantimycic acid methyl ester, have been developed. This is important for gas chromatographic analysis of lipids, contributing to a better understanding of lipid chemistry (Morrison & Smith, 1964).

Enhancing Chemical Synthesis Efficiency

- N-Formylantimycic acid methyl ester plays a role in transesterification and acylation reactions. It is used in catalysis to increase the efficiency of chemical syntheses, offering new avenues for chemical production (Grasa et al., 2003).

Carbon-11 Radiolabeling in Medical Research

- In the field of medical research, particularly in imaging studies, N-Formylantimycic acid methyl ester has been used in the radiolabeling of formyl groups with carbon-11. This application is crucial for the development of novel diagnostic tools (Schou & Halldin, 2012).

Advancements in Amino Acid Synthesis

- The compound also contributes to the advancement in amino acid synthesis. Techniques for the N-arylation of amino acid esters, including N-Formylantimycic acid methyl ester, have been developed, significantly impacting the field of organic chemistry (King & Buchwald, 2016).

Innovations in Polymer Chemistry

- In polymer chemistry, methyl α-([13C,15N]isocyano)propionate was synthesized from N-Formylantimycic acid methyl ester, contributing to the development of labeled compounds for NMR and IR spectroscopy. This is key for understanding polymer structures and properties (Vlietstra et al., 1982).

Surface Chemistry and Biochips

- Finally, N-Formylantimycic acid methyl ester has implications in surface chemistry, especially in the creation of biochips, biosensors, and biomaterials. It plays a role in understanding EDC/NHS activation mechanisms in polymeric brushes (Wang et al., 2011).

作用機序

特性

IUPAC Name |

methyl (2S,3R)-2-[(3-formamido-2-hydroxybenzoyl)amino]-3-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-7(17)10(13(20)21-2)15-12(19)8-4-3-5-9(11(8)18)14-6-16/h3-7,10,17-18H,1-2H3,(H,14,16)(H,15,19)/t7-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDSAXOHMLWBNA-XCBNKYQSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743755.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2743756.png)

![5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2743760.png)

![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2743761.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2743765.png)

![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2743770.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B2743776.png)